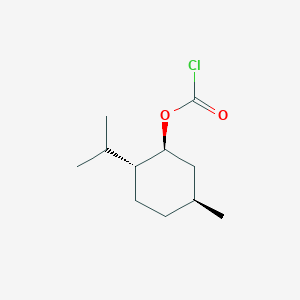
2-Fluoro-4-methylbenzoic acid
概要
説明
2-Fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a methyl group at the fourth position of the benzene ring. This compound is known for its applications in organic synthesis and as a building block in the pharmaceutical industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Fluoro-4-methylbenzoic acid can be synthesized through several methods. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process requires stringent control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or aldehydes.
Substitution: Forms various substituted benzoic acid derivatives.
科学的研究の応用
2-Fluoro-4-methylbenzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Acts as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用機序
The mechanism of action of 2-Fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity, making it a valuable intermediate in various chemical reactions. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution, where the compound acts as a substrate or intermediate.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-methoxybenzoic acid
- 4-Fluoro-2-methylbenzoic acid
- 4-Chloro-2-methylbenzoic acid
Uniqueness
2-Fluoro-4-methylbenzoic acid is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its non-fluorinated counterparts .
特性
IUPAC Name |
2-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFWHEYHCZRVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371160 | |
| Record name | 2-Fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-23-6 | |
| Record name | 2-Fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing 2-fluoro-4-methylbenzoic acid according to current research?
A1: A recent study [] describes a multi-step synthesis of this compound starting from 2-bromo-5-methylaniline. This method involves diazotization, cyanidation, and hydrolysis reactions. The researchers optimized each step for improved yield and purity, achieving an overall yield of 35% and a purity of 99.185% (HPLC). []
Q2: What are the advantages of the synthetic method described in the research paper?
A2: The research highlights several advantages of the described synthetic route for this compound:
- Readily available starting materials: The synthesis utilizes 2-bromo-5-methylaniline as a starting material, which is readily available. []
- Mild reaction conditions: The reaction conditions used in the synthesis are relatively mild, making it easier to control the reaction and minimize side products. []
- Cost-effectiveness: The use of readily available materials and mild reaction conditions contributes to the cost-effectiveness of this synthetic method. []
- Suitability for industrial production: The simplicity and scalability of the process makes it potentially suitable for industrial production of this compound. []
Q3: How was the structure of the synthesized this compound confirmed?
A3: The researchers confirmed the structure of the synthesized this compound using ¹H NMR (proton nuclear magnetic resonance) spectroscopy and MS (mass spectrometry). [] These techniques provide detailed information about the compound's structure and molecular weight, verifying its successful synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)











